rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol
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Overview
Description
rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of two methyl groups and a phenyl group attached to the piperidine ring, along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as raw materials. The reaction proceeds through a Barbier reaction, followed by column chromatography for purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield a fully saturated piperidine ring.
Scientific Research Applications
rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the phenyl ring play crucial roles in binding to receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
- tert-butyl (3R, 4S, 5S)-5-hydroxy-3-methyl-7-octene-4-carbamate
Uniqueness
rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups on the piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
862281-96-7 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
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